molecular formula C27H21FN2O4S B302104 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

Katalognummer B302104
Molekulargewicht: 488.5 g/mol
InChI-Schlüssel: QVYJYDHIEKEAKW-QFEZKATASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a thiazolidinedione derivative and is commonly referred to as TZD. The purpose of

Wirkmechanismus

The mechanism of action of 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to an increase in insulin sensitivity and glucose uptake, which can help to improve blood glucose control in individuals with type 2 diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is known that TZDs can cause weight gain, fluid retention, and an increased risk of heart failure. Additionally, TZDs have been shown to have anti-inflammatory and anti-cancer properties, which may be beneficial in the treatment of certain diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile in lab experiments is that it has been extensively studied and is well-characterized. Additionally, TZDs have been shown to have a variety of potential applications in medical research. However, one limitation of using TZDs in lab experiments is that they can cause weight gain, fluid retention, and an increased risk of heart failure, which may limit their use in certain studies.

Zukünftige Richtungen

There are several future directions for research on 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile. One area of research is in the development of more selective PPARγ agonists that have fewer side effects. Additionally, there is ongoing research into the potential use of TZDs in the treatment of other diseases, such as cancer and Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of TZDs, which may help to identify new therapeutic targets for the treatment of diabetes and other diseases.
Conclusion:
In conclusion, this compound is a compound that has shown promise in a variety of scientific research applications. While there are still many unanswered questions about the mechanism of action and biochemical and physiological effects of TZDs, ongoing research is helping to shed light on these issues. With further research, TZDs may prove to be a valuable tool in the treatment of a variety of diseases.

Synthesemethoden

The synthesis of 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile can be achieved through a multi-step process. The first step involves the synthesis of 2-ethoxy-4-(hydroxymethyl)phenol, which is then reacted with 4-fluorobenzaldehyde to obtain 2-ethoxy-4-[(4-fluorobenzylidene)amino]phenol. This intermediate is then reacted with thiosemicarbazide to obtain 2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenol. The final step involves the reaction of this intermediate with benzyl cyanide to obtain this compound.

Wissenschaftliche Forschungsanwendungen

2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has shown potential in a variety of scientific research applications. One of the most promising areas of research is in the treatment of diabetes. TZDs have been shown to improve insulin sensitivity and glucose uptake, making them a potential treatment option for type 2 diabetes. Additionally, TZDs have been shown to have anti-inflammatory and anti-cancer properties, making them a potential treatment option for a variety of diseases.

Eigenschaften

Molekularformel

C27H21FN2O4S

Molekulargewicht

488.5 g/mol

IUPAC-Name

2-[[2-ethoxy-4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C27H21FN2O4S/c1-2-33-24-13-19(9-12-23(24)34-17-21-6-4-3-5-20(21)15-29)14-25-26(31)30(27(32)35-25)16-18-7-10-22(28)11-8-18/h3-14H,2,16-17H2,1H3/b25-14-

InChI-Schlüssel

QVYJYDHIEKEAKW-QFEZKATASA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4C#N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4C#N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.